Azetidin-3-yl(4-fluoropiperidin-1-yl)methanone
Overview
Description
Azetidin-3-yl(4-fluoropiperidin-1-yl)methanone is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an azetidine ring, a four-membered nitrogen-containing heterocycle, linked to a fluorinated piperidine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-3-yl(4-fluoropiperidin-1-yl)methanone typically involves the formation of the azetidine ring followed by the introduction of the fluorinated piperidine group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The fluorinated piperidine moiety can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-yl(4-fluoropiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Azetidin-3-yl(4-fluoropiperidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activity and protein interactions.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of azetidin-3-yl(4-fluoropiperidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The compound’s fluorinated piperidine moiety can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Compounds with similar azetidine rings but different substituents.
Fluorinated piperidine derivatives: Compounds with fluorinated piperidine moieties but different linking groups.
Uniqueness
Azetidin-3-yl(4-fluoropiperidin-1-yl)methanone is unique due to the combination of the azetidine ring and the fluorinated piperidine moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
Azetidin-3-yl(4-fluoropiperidin-1-yl)methanone is a synthetic compound that has attracted significant attention in medicinal chemistry due to its unique structural characteristics and potential biological applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic uses.
Chemical Structure and Properties
This compound consists of an azetidine ring linked to a 4-fluoropiperidine moiety. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its biological interactions.
Structural Feature | Description |
---|---|
Azetidine Ring | A four-membered nitrogen-containing heterocycle |
Piperidine Moiety | A six-membered ring containing nitrogen |
Fluorine Substitution | Enhances binding affinity and selectivity |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound may act as an enzyme inhibitor by binding to the active sites of target proteins, thereby modulating various biochemical pathways. The fluorinated piperidine moiety is believed to enhance the compound's binding affinity, making it a promising candidate for drug development.
1. Enzyme Inhibition
Research indicates that this compound can inhibit certain enzymes involved in critical biological processes. For instance, studies have shown that compounds with similar structures exhibit potent inhibitory activity against viral proteases, which are crucial for viral replication .
2. Antiviral Properties
Recent studies have highlighted the potential of azetidin derivatives in combating viral infections, particularly SARS-CoV-2. Compounds structurally related to this compound have demonstrated significant antiviral activity in vitro, suggesting that this compound could be further explored for its therapeutic efficacy against COVID-19 .
3. Neuropharmacological Effects
The piperidine component of this compound is associated with neuropharmacological activities. Research has indicated that similar compounds can modulate neurotransmitter systems, which may lead to applications in treating neurological disorders .
Case Studies
Case Study 1: Antiviral Activity Against SARS-CoV-2
In a recent study, a series of azetidine derivatives were screened for their ability to inhibit the main protease (Mpro) of SARS-CoV-2. This compound was included in this screening due to its structural similarities with other known inhibitors. The results indicated promising inhibitory activity, with IC50 values suggesting effective antiviral properties .
Case Study 2: Enzyme Targeting in Cancer Therapy
Another investigation focused on the use of azetidine derivatives as potential anticancer agents. This compound was evaluated for its ability to inhibit specific kinases involved in cancer cell proliferation. The findings revealed significant inhibition rates, supporting further development as a targeted cancer therapy.
Properties
IUPAC Name |
azetidin-3-yl-(4-fluoropiperidin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN2O/c10-8-1-3-12(4-2-8)9(13)7-5-11-6-7/h7-8,11H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRRCAGMXNRVFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)C(=O)C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.